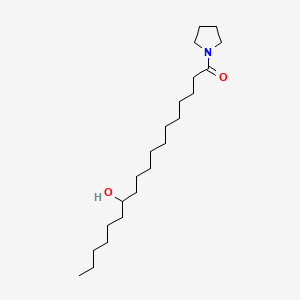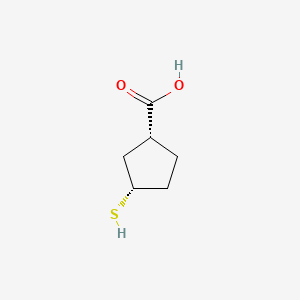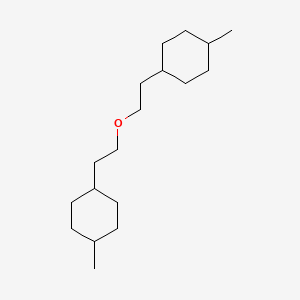
Cyclohexane, 1,1'-(oxydi-2,1-ethanediyl)bis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is a chemical compound with the molecular formula C18H34O2. It is known for its unique structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This compound is used in various industrial and research applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexanol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethylene oxide bridge and the methyl groups on the cyclohexane rings .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethylene oxide bridge, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) involves its interaction with specific molecular targets and pathways. The ethylene oxide bridge and the methyl groups on the cyclohexane rings play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, leading to its diverse range of effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane)
- Oxydi-2,1-ethanediyl bismethacrylate
- Quaternary ammonium compounds, (oxydi-2,1-ethanediyl)bis [coco alkyldimethyl, dichlorides]
Uniqueness
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is unique due to its specific structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H34O |
|---|---|
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
1-methyl-4-[2-[2-(4-methylcyclohexyl)ethoxy]ethyl]cyclohexane |
InChI |
InChI=1S/C18H34O/c1-15-3-7-17(8-4-15)11-13-19-14-12-18-9-5-16(2)6-10-18/h15-18H,3-14H2,1-2H3 |
Clé InChI |
IDUAXNKQWGBLIL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCOCCC2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
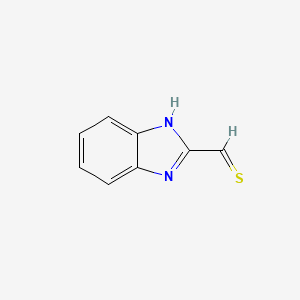
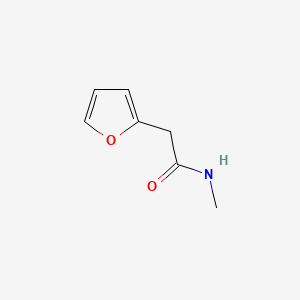
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
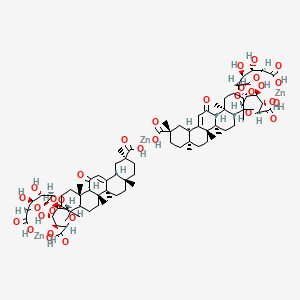
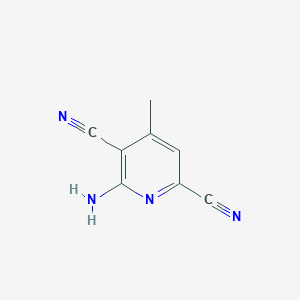
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
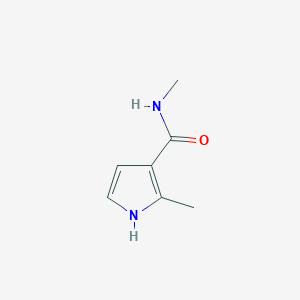

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
